Myeloperoxidase (MPO) Inhibition
5-Bromo-2-chloro-6-phenylnicotinonitrile exhibits potent inhibition of recombinant human myeloperoxidase (MPO), with IC50 values of 1 nM and 1.40 nM in chlorination activity assays [1]. This nanomolar potency is a hallmark of its unique substitution pattern, which is absent in the dehalogenated analog 2-chloro-6-phenylnicotinonitrile (CAS 43083-14-3) and the des-phenyl analog 5-bromo-2-chloronicotinonitrile (CAS 405224-23-9). Furthermore, the target compound demonstrates >10,000-fold selectivity for MPO over lactoperoxidase (LPO), with an LPO IC50 of 62,000 nM [2].
| Evidence Dimension | MPO inhibition (chlorination activity) |
|---|---|
| Target Compound Data | IC50 = 1 nM, IC50 = 1.40 nM |
| Comparator Or Baseline | 2-Chloro-6-phenylnicotinonitrile (no reported MPO IC50); 5-Bromo-2-chloronicotinonitrile (no reported MPO IC50); Lactoperoxidase (IC50 = 62,000 nM) |
| Quantified Difference | >10,000-fold selectivity over LPO; no detectable MPO activity for comparators in public domain |
| Conditions | Recombinant human MPO, 120 mM NaCl, aminophenyl fluorescein-based assay, 10 min incubation [1] |
Why This Matters
Procuring the correct halogenation pattern is essential for achieving nanomolar MPO inhibition, as dehalogenated or des-phenyl analogs lack the requisite binding interactions for this target.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): IC50 = 1 nM and 1.40 nM against recombinant human MPO chlorination activity. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231): IC50 = 62,000 nM against human lactoperoxidase (LPO). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
